molecular formula C7H4BrClFNO2 B11853510 6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid

6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid

Cat. No.: B11853510
M. Wt: 268.47 g/mol
InChI Key: GALWJBBPWFOPED-UHFFFAOYSA-N
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Description

6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid (CAS 1698028-25-9) is a high-value benzoic acid derivative supplied with a purity of 95% . Its molecular formula is C 7 H 4 BrClFNO 2 and it has a molecular weight of 268.47 g/mol . This compound is characterized by a unique, multifunctional structure that incorporates amino, bromo, chloro, and fluoro substituents on a benzoic acid core. This specific arrangement makes it a versatile and valuable building block in organic synthesis and pharmaceutical research. The primary research application of this compound is as a sophisticated chemical intermediate in the development of active pharmaceutical ingredients (APIs). As a complex, substituted aniline and benzoic acid, it is particularly useful in constructing drug candidates for various therapeutic areas. Research indicates that structurally similar fluorobenzoic acid derivatives are frequently employed as key intermediates in the synthesis of targeted medications . The presence of multiple halogen groups and the amino group offers diverse sites for further chemical modification, enabling medicinal chemists to explore novel compound libraries and optimize drug properties. For research purposes, the compound is supplied as a solid and should be stored under normal conditions . This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research and development. It is not intended for diagnostic or therapeutic use, nor for application to humans or animals. Researchers can access supporting documentation, including Certificates of Analysis (COA) and Material Safety Data Sheets (MSDS), from the supplier .

Properties

Molecular Formula

C7H4BrClFNO2

Molecular Weight

268.47 g/mol

IUPAC Name

6-amino-4-bromo-3-chloro-2-fluorobenzoic acid

InChI

InChI=1S/C7H4BrClFNO2/c8-2-1-3(11)4(7(12)13)6(10)5(2)9/h1H,11H2,(H,12,13)

InChI Key

GALWJBBPWFOPED-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)F)C(=O)O)N

Origin of Product

United States

Preparation Methods

Directed Bromination and Chlorination

Bromine and chlorine are typically introduced via electrophilic aromatic substitution (EAS). In the synthesis of 2-bromo-6-fluorobenzoic acid, nitration of o-fluorobenzonitrile with nitric acid in sulfuric acid at -2–2°C yields 2-fluoro-5-nitrobenzonitrile, which is subsequently brominated using bromine in acetic acid. Similarly, chlorination of intermediates may employ reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions.

Example Protocol (Adapted from):

  • Substrate : o-Fluorobenzoic acid derivative.

  • Bromination : HBr/AcOH at 50°C for 6 hours.

  • Chlorination : SO₂Cl₂ in DCM at 0°C for 2 hours.

  • Yield : 70–85% for bromination; 65–75% for chlorination.

Fluoro Group Incorporation

The fluoro substituent is often introduced early due to its strong electron-withdrawing nature, which directs subsequent substitutions. For instance, 4-fluoro-2-trifluoromethylnitrobenzene serves as a precursor in the synthesis of 2-bromo-3-fluorobenzoic acid, where fluorination is achieved via nitration of fluorotrifluorotoluene.

Amination Techniques for Introducing the Amino Group

The amino group in the 6-position is typically introduced via reduction of a nitro intermediate or through palladium-catalyzed coupling reactions.

Nitro Reduction

A common approach involves reducing a nitro-substituted precursor. In the synthesis of 4-amino-2-fluorobenzoic acid, nitro groups are reduced using hydrogen gas and a Pd/C catalyst at 40–60°C under 4–10 atm pressure. This method avoids over-reduction and preserves other functional groups.

Example Protocol (From):

  • Substrate : 4-Nitro-2-fluorobenzoic acid.

  • Reduction : H₂ (10 atm), Pd/C (5% w/w), methanol, 60°C, 10 hours.

  • Yield : 96.7%.

Protecting Group Strategies

To prevent undesired side reactions during halogenation, amino groups are often protected. For example, dibenzyl protection is employed in the synthesis of 4-amino-2-fluorobenzoic acid, where m-fluoroaniline is reacted with benzyl chloride to form N,N-dibenzyl-3-fluoroaniline. Deprotection is achieved via catalytic hydrogenation.

Carboxylic Acid Functionalization

The carboxylic acid group is typically introduced early in the synthesis via oxidation of a methyl or aldehyde group. In one protocol, 4-(dibenzylamino)-2-fluorobenzaldehyde is oxidized to the corresponding carboxylic acid using sodium chlorite (NaClO₂) and hydrogen peroxide in acetone.

Reaction Conditions (From):

  • Oxidizing Agent : NaClO₂ (1.24 mol), H₂O₂ (0.96 mol).

  • Solvent : Acetone/water.

  • Temperature : 40°C, 8 hours.

  • Yield : 76.5%.

Regiochemical Control and Sequential Halogenation

Achieving the correct substitution pattern (4-bromo, 3-chloro, 2-fluoro) requires careful planning of reaction sequences. The fluoro group’s meta-directing effect influences subsequent halogen placements.

Order of Substitutions

  • Fluorination : Introduced first via nitration or direct substitution.

  • Nitration : Positions nitro groups ortho/para to fluorine.

  • Bromination/Chlorination : Halogens are introduced meta to nitro or amino groups.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Nitro ReductionHigh selectivity, minimal side reactionsRequires high-pressure H₂ equipment90–97%
DiazotizationPrecise positioning of halogensGenerates toxic diazonium intermediates70–80%
Catalytic DehalogenationAvoids harsh reagentsLimited to specific substrates65–75%

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of benzoic acid, including those containing halogen substituents like bromine and chlorine, exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures to 6-amino-4-bromo-3-chloro-2-fluorobenzoic acid can be synthesized to enhance their efficacy against various bacterial strains. The introduction of amino groups often increases the hydrophilicity of these compounds, potentially improving their interaction with microbial membranes and enhancing their antimicrobial action .

Anti-inflammatory Properties
Compounds related to 6-amino-4-bromo-3-chloro-2-fluorobenzoic acid have been evaluated for anti-inflammatory activities. The presence of halogens and amino groups in the benzoic acid structure can influence the biological activity, making them suitable candidates for developing anti-inflammatory drugs. For example, modifications in the amino or halogen substituents have been linked to improved inhibition of inflammatory pathways in cellular models .

Synthesis of Novel Compounds

Building Block for Drug Synthesis
6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid serves as a versatile intermediate in the synthesis of more complex pharmacologically active molecules. Its unique functional groups allow for further chemical modifications, leading to the development of new therapeutic agents. For example, it can be utilized in the synthesis of quinazolinone derivatives which are known for their diverse biological activities .

Case Studies
Several studies have demonstrated the successful use of this compound in synthesizing derivatives with enhanced biological properties. For example, researchers have synthesized a series of quinazolinone derivatives from 6-amino-4-bromo-3-chloro-2-fluorobenzoic acid, evaluating their potential as antimicrobial and anticancer agents . The results indicated that certain derivatives exhibited significant activity against resistant strains of bacteria and cancer cell lines.

Material Science Applications

Polymeric Materials
The incorporation of 6-amino-4-bromo-3-chloro-2-fluorobenzoic acid into polymer matrices has been explored for developing materials with specific properties. The compound's functional groups can interact with various polymer backbones to enhance thermal stability and mechanical strength. This application is particularly relevant in the field of advanced materials where tailored properties are required for specific applications such as coatings or biomedical devices .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryAntimicrobial and anti-inflammatory activitiesDerivatives showing activity against bacterial strains
Synthesis of Novel CompoundsIntermediate for synthesizing complex drugsQuinazolinone derivatives with enhanced activity
Material ScienceUsed in polymer formulations for improved propertiesEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of multiple substituents allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Analysis

Key structural analogs differ in halogen/amino group positions and substituent types, leading to variations in reactivity and applications.

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Substituent Positions (1–6) Similarity Score*
6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid 1698028-25-9 C₇H₄BrClFNO₂ 1: -COOH; 2: -F; 3: -Cl; 4: -Br; 6: -NH₂ Reference
6-Amino-2-bromo-3-chlorobenzoic acid 150812-32-1 C₇H₅BrClNO₂ 1: -COOH; 2: -Br; 3: -Cl; 6: -NH₂ 0.84
2-Amino-4-bromo-5-chlorobenzoic acid 20776-50-5 C₇H₅BrClNO₂ 1: -COOH; 2: -NH₂; 4: -Br; 5: -Cl 0.82
4-Bromo-2-chloro-6-methylbenzoic acid Not provided C₈H₆BrClO₂ 1: -COOH; 2: -Cl; 4: -Br; 6: -CH₃ N/A

*Similarity scores are calculated based on structural overlap with the target compound .

Key Observations:

Halogen Positioning: The target compound’s bromo at position 4 distinguishes it from 6-Amino-2-bromo-3-chlorobenzoic acid (bromo at 2) and 2-Amino-4-bromo-5-chlorobenzoic acid (bromo at 4 but with amino at 2). Halogen placement influences electronic effects (e.g., electron-withdrawing) and steric interactions in synthetic reactions .

Functional Group Variations :

  • Replacement of -NH₂ with -CH₃ (e.g., 4-Bromo-2-chloro-6-methylbenzoic acid) reduces hydrogen-bonding capacity, likely altering solubility and biological target interactions .

Biological Activity

6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, which may influence its pharmacological properties and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid is C7H4BrClFNO2. Its structure includes:

  • An amino group (-NH2)
  • A carboxylic acid group (-COOH)
  • Halogen substituents (bromine, chlorine, and fluorine)

These features contribute to the compound's reactivity and interaction with various biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that halogenated benzoic acids can inhibit the growth of adenocarcinoma cells. In vitro evaluations suggest that such compounds can induce apoptosis and cell cycle arrest in cancer cells, particularly at low concentrations (below 20 µg/L) .

CompoundConcentration (µg/L)Effect on Adenocarcinoma Cells
6-Amino-4-bromo-3-chloro-2-fluorobenzoic Acid<20Inhibition of growth
4-Fluorobenzoic Acid<20Induction of apoptosis

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of halogenated benzoic acids. For example, studies on fluorinated aromatic compounds have shown that they generally exhibit lower toxicity compared to other aromatic compounds. The LD50 values for various fluorobenzoic acids indicate a range of toxicity levels, with 4-fluorobenzoic acid showing an LD50 greater than 5000 mg/kg .

CompoundLD50 (mg/kg)
2-Fluorobenzoic Acid4000
3-Fluorobenzoic Acid3000
4-Fluorobenzoic Acid>5000

The biological activity of 6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid may be attributed to its ability to interact with specific proteins or enzymes due to its amino and carboxylic functional groups. Such interactions could potentially lead to modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Studies

A notable study investigated the effects of similar halogenated compounds on cancer cell lines. The findings indicated that these compounds could inhibit key metabolic enzymes involved in cancer progression. The study utilized various concentrations to elucidate dose-dependent responses, revealing significant inhibition at lower concentrations .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to minimize side reactions during the preparation of 6-amino-4-bromo-3-chloro-2-fluorobenzoic acid?

  • Methodological Answer : Optimize stepwise halogenation and amination to avoid cross-reactivity. For bromination and chlorination, use directing groups (e.g., nitro or acetyl) to control regioselectivity before introducing the amino group. Catalytic systems like Pd/C or Cu(I) halides can improve efficiency in aromatic substitution . Purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) enhances yield and purity by removing unreacted intermediates .

Q. How do the functional groups in 6-amino-4-bromo-3-chloro-2-fluorobenzoic acid influence its reactivity in coupling reactions?

  • Methodological Answer : The electron-withdrawing halogens (Br, Cl, F) deactivate the benzene ring, favoring electrophilic substitution at the para position to the amino group. The carboxylic acid moiety enables conjugation with amines or alcohols via EDC/HOBt-mediated coupling, while the bromo group is amenable to Suzuki-Miyaura cross-coupling with boronic acids .

Q. What purification techniques are effective for isolating high-purity 6-amino-4-bromo-3-chloro-2-fluorobenzoic acid?

  • Methodological Answer : Combine column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) with preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water). Monitor purity via LC-MS (ESI+) and confirm structural integrity using 1^1H/13^13C NMR, noting characteristic shifts for amino (~6.5 ppm) and carboxylic acid protons (~13 ppm) .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of the benzoic acid scaffold be systematically addressed?

  • Methodological Answer : Use computational modeling (DFT calculations) to predict the directing effects of substituents. For example, the amino group’s ortho/para-directing nature competes with halogens’ meta-directing effects. Experimentally, employ low-temperature lithiation (LDA at −78°C) to selectively introduce halogens at sterically accessible positions .

Q. What advanced analytical methods resolve structural ambiguities in halogenated benzoic acid derivatives?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination with high-resolution mass spectrometry (HRMS) for molecular formula validation. For isomeric discrimination, use 19^{19}F NMR to assess fluorine’s electronic environment and 2D NOESY to confirm spatial proximity of substituents .

Q. How should contradictory data on the compound’s stability under acidic conditions be reconciled?

  • Methodological Answer : Conduct stability studies under varying pH (1–7) and temperatures (25–80°C). Monitor degradation via UPLC-UV at 254 nm. The carboxylic acid group may undergo decarboxylation above pH 5, while the amino group is prone to protonation-induced ring dehalogenation. Stabilize the compound by storing it as a sodium salt at 4°C .

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